molecular formula C23H21N3O5S3 B2838007 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 683237-52-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2838007
CAS No.: 683237-52-7
M. Wt: 515.62
InChI Key: IXNWYQOSXSCABM-VHXPQNKSSA-N
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Description

The compound N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide (hereafter referred to as the target compound) is a heterocyclic sulfonamide derivative featuring a benzothiazole core substituted with methanesulfonyl and 4-methylbenzenesulfonamido groups. The synthesis likely follows methodologies analogous to those reported for structurally related hydrazinecarbothioamides and 1,2,4-triazoles, involving nucleophilic addition reactions and cyclization steps .

Key structural features include:

  • A dihydrobenzothiazole ring system with a methanesulfonyl substituent at position 4.
  • A 4-methylbenzenesulfonamido group linked to a benzamide moiety.
  • An imine bond (C=N) in the Z-configuration, influencing stereoelectronic properties.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S3/c1-15-8-10-16(11-9-15)34(30,31)25-19-7-5-4-6-18(19)22(27)24-23-26(2)20-13-12-17(33(3,28)29)14-21(20)32-23/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNWYQOSXSCABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzothiazoles and sulfonyl chlorides. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Analog BA94023

A closely related compound, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 683237-93-6, BA94023), shares the benzothiazole-imine core and methanesulfonyl group but replaces the 4-methylbenzenesulfonamido substituent with a morpholinylsulfonyl group . Key differences include:

  • This may influence solubility, crystal packing, and biological activity.
  • Molecular Weight : BA94023 (C₂₂H₂₅N₃O₆S₃, MW 523.65) is heavier than the target compound (C₂₃H₂₃N₃O₅S₃, MW 525.64), primarily due to the morpholine ring.

Spectral and Crystallographic Characterization

  • IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) would show a strong absorption near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides [4–6] . In contrast, triazole-thiones [7–9] lack this band, confirming their tautomeric form.
  • NMR Analysis : The Z-configuration of the imine bond in the target compound would result in distinct ¹H-NMR chemical shifts for the benzothiazole protons, comparable to those observed in BA94023.
  • Crystallography : Tools like SHELX and ORTEP are standard for resolving anisotropic displacement parameters and hydrogen-bonding networks, critical for validating the target compound’s structure and comparing it with analogs.

Hydrogen Bonding and Crystal Packing

The 4-methylbenzenesulfonamido group in the target compound may participate in hydrogen-bonding interactions similar to those in Etter’s graph set analysis . For example:

  • N–H···O=S interactions between sulfonamido NH and sulfonyl oxygen atoms.
  • C–H···π contacts involving the benzothiazole ring.
    These patterns differ from BA94023, where the morpholinylsulfonyl group could form N–H···N (morpholine) or O–H···O (sulfonyl) interactions.

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure Substituent R₁ Substituent R₂ Molecular Formula Key IR Bands (cm⁻¹)
Target Compound Dihydrobenzothiazole-imine 6-Methanesulfonyl 4-Methylbenzenesulfonamido C₂₃H₂₃N₃O₅S₃ ~1665 (C=O), ~1250 (C=S)
BA94023 Dihydrobenzothiazole-imine 6-Methanesulfonyl Morpholinylsulfonyl C₂₂H₂₅N₃O₆S₃ ~1255 (S=O), ~1150 (C–N)
1,2,4-Triazole [7–9] Triazole-thione 4-(4-X-Phenylsulfonyl) 2,4-Difluorophenyl Varies ~1255 (C=S), No C=O

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with significant biological activity. This compound features a benzothiazole ring, a methanesulfonyl group, and a sulfonamide moiety, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 374.47 g/mol. The compound's structure can be visualized as follows:

  • Benzothiazole Ring : Central to its structure, this ring is known for various bioactivities.
  • Methanesulfonyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Sulfonamide Moiety : Commonly associated with antibacterial properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The benzothiazole moiety can engage in π-π stacking and hydrogen bonding with macromolecules such as proteins and nucleic acids, potentially modulating their activity. The methanesulfonyl group may facilitate interactions through electronic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzothiazole derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties .

Inhibition of Ion Channels

Recent investigations into related benzothiazole compounds have demonstrated their ability to inhibit ion channels such as Kv1.3. These studies utilized the IonWorks patch clamp assay to evaluate the potency of these compounds, revealing that some analogs exhibit comparable efficacy to established inhibitors . This suggests that this compound may also affect ion channel activity.

Case Study 1: Antimicrobial Activity

A study published in 2010 explored a series of substituted benzothiazole derivatives for their antimicrobial properties. Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. This provides a framework for understanding the potential antimicrobial activity of our target compound .

Case Study 2: Ion Channel Inhibition

Another study focused on the Kv1.3 ion channel, where several benzothiazole derivatives were synthesized and tested for their inhibitory effects. The findings indicated that certain compounds had IC50 values in the low micromolar range, highlighting their potential as therapeutic agents targeting autoimmune diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(3-methyl-6-methylsulfonyl-benzothiazol-2-ylidene)-5-nitrothiopheneC14H11N3O5S3C_{14}H_{11}N_{3}O_{5}S_{3}Antimicrobial; Ion channel inhibition
N-(3-methylsulfonyl-benzothiazol-2-ylidene)-benzamideC15H12N2O4SC_{15}H_{12}N_{2}O_{4}SAntimicrobial; Enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound with high purity, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include sulfonylation at the 6-position and formation of the Z-configuration imine via condensation under inert conditions. Temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) are critical to suppress side reactions like oxidation or isomerization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures high purity. Yield optimization requires monitoring intermediates using TLC and adjusting stoichiometry of sulfonating agents (e.g., methanesulfonyl chloride) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methanesulfonyl peak at ~3.3 ppm for 1^1H) and Z-configuration (via NOE experiments) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with sulfonamide and benzothiazole moieties .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. How do functional groups (e.g., methanesulfonyl, benzothiazole) influence reactivity in downstream modifications?

  • Methodological Answer : The methanesulfonyl group enhances electrophilicity at the benzothiazole 2-position, enabling nucleophilic substitutions (e.g., with amines). The sulfonamide acts as a hydrogen-bond donor/acceptor, influencing solubility and crystallinity. Reactivity studies under basic (pH 9–11) or acidic (pH 2–4) conditions can reveal stability thresholds, with LC-MS tracking degradation products .

Advanced Research Questions

Q. What computational approaches predict binding interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like kinases or proteases. Density Functional Theory (DFT) calculations optimize the geometry of the Z-configuration imine, while Molecular Dynamics (MD) simulations assess stability in solvated systems (e.g., water/lipid bilayers) . Pharmacophore mapping identifies critical interactions (e.g., sulfonamide H-bonding with catalytic residues) for structure-activity relationship (SAR) studies .

Q. How can crystallographic data resolve discrepancies in molecular geometry derived from spectroscopic results?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, resolving ambiguities in Z/E configuration or sulfonamide torsion angles. WinGX/ORTEP visualizes anisotropic displacement parameters, validating steric effects from the 3-methyl group. If twinning or disorder occurs, data reprocessing with Olex2 or PLATON’s ADDSYM detects missed symmetry operations .

Q. What strategies mitigate contradictions in biological assay data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.
  • Solubility Optimization : Adjust DMSO concentration (<1%) or use cyclodextrin-based carriers to prevent aggregation .
  • Metabolite Screening : LC-MS/MS identifies metabolic byproducts (e.g., demethylated or oxidized forms) that may interfere with activity .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (DMSO, ethanol) track degradation via HPLC. Buffered solutions (pH 7.4 PBS vs. pH 5 acetate) assess hydrolytic susceptibility of the sulfonamide bond. Solid-state stability is tested using DSC/TGA to detect polymorphic transitions or hygroscopicity .

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